molecular formula C25H22N2 B14506813 2-[(4-Anilinophenyl)methyl]-N-phenylaniline CAS No. 63719-81-3

2-[(4-Anilinophenyl)methyl]-N-phenylaniline

Cat. No.: B14506813
CAS No.: 63719-81-3
M. Wt: 350.5 g/mol
InChI Key: ILEISPDAAQXYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Anilinophenyl)methyl]-N-phenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to another phenyl ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Anilinophenyl)methyl]-N-phenylaniline typically involves the reaction of N-phenyl-p-phenylenediamine with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of N-phenyl-p-phenylenediamine attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to enhance the reaction rate and facilitate the separation of the product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Anilinophenyl)methyl]-N-phenylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, substituted anilines, and various aromatic compounds with different functional groups .

Scientific Research Applications

2-[(4-Anilinophenyl)methyl]-N-phenylaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 2-[(4-Anilinophenyl)methyl]-N-phenylaniline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

63719-81-3

Molecular Formula

C25H22N2

Molecular Weight

350.5 g/mol

IUPAC Name

2-[(4-anilinophenyl)methyl]-N-phenylaniline

InChI

InChI=1S/C25H22N2/c1-3-10-22(11-4-1)26-24-17-15-20(16-18-24)19-21-9-7-8-14-25(21)27-23-12-5-2-6-13-23/h1-18,26-27H,19H2

InChI Key

ILEISPDAAQXYNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)CC3=CC=CC=C3NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.